![molecular formula C16H22N6O2 B1432337 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide CAS No. 1675248-19-7](/img/structure/B1432337.png)
3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide
Vue d'ensemble
Description
The compound is a derivative of pyrrolo[2,3-d]pyrimidine, which is a class of compounds known for their diverse biological activities . It has been identified as a JAK1 selective inhibitor, which means it can selectively inhibit the activity of Janus Kinase 1 (JAK1), a protein that plays a crucial role in the signaling pathway of immune cells .
Synthesis Analysis
The synthesis of this compound is based on ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a core scaffold . The synthetic methods and intermediates for the synthesis of this compound have been disclosed in a patent .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrolo[2,3-d]pyrimidine core and a piperidine ring. The pyrrolo[2,3-d]pyrimidine core is critical for its FLT3 and CDK inhibition activities .Applications De Recherche Scientifique
Rheumatoid Arthritis (RA) Treatment
The compound is a JAK inhibitor, which has been approved for the treatment of RA. JAK inhibitors like tofacitinib target specific pathways involved in the immune response, providing relief for patients with RA by decreasing cytokine secretion and inflammation .
Psoriasis Arthritis (PsA) Management
JAK inhibitors are also used in managing PsA, an autoimmune skin disease, by modulating the immune system’s response and reducing symptoms .
Ulcerative Colitis (UC) Therapy
For UC, an inflammatory bowel disease, JAK inhibitors help in reducing inflammation of the colon by targeting specific signaling pathways .
Juvenile Idiopathic Arthritis (JIA)
In JIA, which affects children, JAK inhibitors play a role in controlling the immune response to prevent joint inflammation and damage .
Ankylosing Spondylitis (AS)
JAK inhibitors have been approved for AS treatment as well, helping to manage this long-term inflammatory arthritis that affects the spine and large joints .
Cancer Treatment
The inhibition of JAK/STAT pathways by JAK inhibitors can counteract tumorigenesis by reversing drug resistance, inducing G2 arrest, and potentially augmenting cancer treatments .
Autoimmune Disorders
JAK inhibitors hold a place among the best available therapies for various autoimmune disorders due to their ability to modulate inflammatory diseases .
Transplantation Immunomodulation
In the peri-transplantation period, JAK inhibitors can significantly suppress immune activation and inflammatory responses, which is crucial for transplant success .
Mécanisme D'action
Target of Action
The primary target of this compound is Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway. This pathway is involved in processes such as cell growth, cell proliferation, and immune response .
Mode of Action
The compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, preventing it from phosphorylating and activating STAT proteins . This inhibits the JAK-STAT signaling pathway, leading to reduced cell proliferation and immune response .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By inhibiting JAK1, it prevents the activation of STAT proteins, which are responsible for transducing signals from cell surface receptors to the nucleus. This leads to a decrease in the transcription of genes involved in cell growth, proliferation, and immune response .
Pharmacokinetics
The compound exhibits good ADME properties . It has a low IC50 value against JAK1, indicating strong binding affinity . The compound also shows good selectivity, with a selectivity index of 48 over JAK2 . Further pharmacokinetic tests are needed to determine its bioavailability, metabolism, and excretion .
Result of Action
The inhibition of JAK1 by the compound leads to a decrease in cell proliferation and immune response . This can be beneficial in conditions where these processes are overactive, such as in autoimmune diseases or certain types of cancer .
Propriétés
IUPAC Name |
3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-10-4-6-22(14(24)7-13(17)23)8-12(10)21(2)16-11-3-5-18-15(11)19-9-20-16/h3,5,9-10,12H,4,6-8H2,1-2H3,(H2,17,23)(H,18,19,20)/t10-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDMXSMPTHMXRD-PWSUYJOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.